molecular formula C17H27NO2 B241383 N-(tert-butyl)-4-(4-propylphenoxy)butanamide

N-(tert-butyl)-4-(4-propylphenoxy)butanamide

Número de catálogo B241383
Peso molecular: 277.4 g/mol
Clave InChI: OFCCZCSBOKQPDI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(tert-butyl)-4-(4-propylphenoxy)butanamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B cell receptor signaling, which is essential for the development and function of B cells. Inhibition of BTK has been shown to be effective in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mecanismo De Acción

N-(tert-butyl)-4-(4-propylphenoxy)butanamide binds to the active site of BTK and inhibits its activity. This leads to a decrease in B cell receptor signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK also leads to a decrease in the production of cytokines and chemokines, which are involved in the recruitment of immune cells to the tumor microenvironment.
Biochemical and Physiological Effects:
Inhibition of BTK by N-(tert-butyl)-4-(4-propylphenoxy)butanamide leads to a decrease in the activation of downstream signaling pathways such as AKT and ERK. This results in a decrease in cell proliferation and an increase in apoptosis in B cell malignancies. In addition, N-(tert-butyl)-4-(4-propylphenoxy)butanamide has been shown to modulate the tumor microenvironment by decreasing the production of cytokines and chemokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(tert-butyl)-4-(4-propylphenoxy)butanamide is a highly selective inhibitor of BTK, which makes it an attractive candidate for the treatment of B cell malignancies. However, like all drugs, N-(tert-butyl)-4-(4-propylphenoxy)butanamide has limitations. One of the limitations is that it may not be effective in all patients, as some tumors may have acquired resistance to BTK inhibitors. In addition, N-(tert-butyl)-4-(4-propylphenoxy)butanamide may have off-target effects that could lead to unwanted side effects.

Direcciones Futuras

There are several future directions for the development of N-(tert-butyl)-4-(4-propylphenoxy)butanamide. One direction is the combination of N-(tert-butyl)-4-(4-propylphenoxy)butanamide with other drugs such as venetoclax and rituximab, which have been shown to enhance the anti-tumor activity of N-(tert-butyl)-4-(4-propylphenoxy)butanamide. Another direction is the development of N-(tert-butyl)-4-(4-propylphenoxy)butanamide as a first-line therapy for CLL and NHL. Finally, there is a need to identify biomarkers that can predict response to N-(tert-butyl)-4-(4-propylphenoxy)butanamide, which could help to personalize treatment for patients with B cell malignancies.

Métodos De Síntesis

The synthesis of N-(tert-butyl)-4-(4-propylphenoxy)butanamide involves a multi-step process. The first step is the reaction of 4-propylphenol with tert-butyl bromoacetate to form the corresponding ester. The ester is then hydrolyzed to form the corresponding acid, which is coupled with 4-aminobutanamide to form the final product, N-(tert-butyl)-4-(4-propylphenoxy)butanamide.

Aplicaciones Científicas De Investigación

N-(tert-butyl)-4-(4-propylphenoxy)butanamide has been extensively studied for its potential therapeutic use in B cell malignancies. In preclinical studies, N-(tert-butyl)-4-(4-propylphenoxy)butanamide has been shown to inhibit BTK activity and induce apoptosis in CLL and NHL cells. In addition, N-(tert-butyl)-4-(4-propylphenoxy)butanamide has been shown to enhance the anti-tumor activity of other drugs such as venetoclax and rituximab.

Propiedades

Fórmula molecular

C17H27NO2

Peso molecular

277.4 g/mol

Nombre IUPAC

N-tert-butyl-4-(4-propylphenoxy)butanamide

InChI

InChI=1S/C17H27NO2/c1-5-7-14-9-11-15(12-10-14)20-13-6-8-16(19)18-17(2,3)4/h9-12H,5-8,13H2,1-4H3,(H,18,19)

Clave InChI

OFCCZCSBOKQPDI-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)OCCCC(=O)NC(C)(C)C

SMILES canónico

CCCC1=CC=C(C=C1)OCCCC(=O)NC(C)(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.